molecular formula C4H8F2O3S B8349783 2,2-Difluoropropyl methanesulfonate

2,2-Difluoropropyl methanesulfonate

Cat. No.: B8349783
M. Wt: 174.17 g/mol
InChI Key: JXYODRSVNFMXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoropropyl methanesulfonate is a sulfonate ester characterized by a difluorinated propyl chain linked to a methanesulfonyl group. The general formula for such a compound would be C5H8F2O3S, comprising:

  • A 2,2-difluoropropyl backbone (C3H4F2) with fluorine atoms at the second carbon.
  • A methanesulfonate group (CH3SO3−) acting as a leaving group.

This structure suggests reactivity typical of sulfonate esters, particularly in nucleophilic substitution reactions, where the mesylate (methanesulfonate) group facilitates displacement due to its moderate leaving group ability compared to triflates (trifluoromethanesulfonates) .

Properties

Molecular Formula

C4H8F2O3S

Molecular Weight

174.17 g/mol

IUPAC Name

2,2-difluoropropyl methanesulfonate

InChI

InChI=1S/C4H8F2O3S/c1-4(5,6)3-9-10(2,7)8/h3H2,1-2H3

InChI Key

JXYODRSVNFMXHW-UHFFFAOYSA-N

Canonical SMILES

CC(COS(=O)(=O)C)(F)F

Origin of Product

United States

Comparison with Similar Compounds

2,2-Difluoropropyl Trifluoromethanesulfonate (Triflate)

  • Molecular Formula : C4H5F5O3S
  • Key Features :
    • Contains a trifluoromethanesulfonate group (CF3SO3−), a stronger leaving group than mesylates due to the electron-withdrawing trifluoromethyl moiety.
    • Higher molecular weight (228.14 g/mol) compared to the hypothetical mesylate analog.
  • Reactivity : Triflates are highly reactive in SN2 reactions, enabling faster substitution than mesylates. This makes them preferred in synthesis requiring rapid displacement under mild conditions .

1-Chloro-2,2-difluoropropane

  • Molecular Formula : C3H5ClF2
  • Key Features: Substituted with a chloride leaving group instead of a sulfonate.
  • Reactivity : Chloride is a weaker leaving group than mesylates, requiring harsher conditions (e.g., polar aprotic solvents, elevated temperatures) for substitution. The difluoropropyl chain may enhance stability against elimination due to fluorine’s electronegativity .

(2-2-Difluoro-1-methylcyclopropyl)methanesulfonyl Chloride

  • Molecular Formula : C5H7ClF2O2S
  • Sulfonyl chloride functional group (SO2Cl), which is more reactive than sulfonate esters, often serving as a precursor to sulfonate esters.
  • Reactivity : Sulfonyl chlorides readily undergo hydrolysis or alcoholysis to form sulfonates. The cyclopropane ring may confer unique stability or strain-driven reactivity in synthetic applications .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Reactivity Traits
2,2-Difluoropropyl methanesulfonate C5H8F2O3S 194.18 (hypothetical) Methanesulfonate Moderate SN2 reactivity, thermal stability
2,2-Difluoropropyl triflate C4H5F5O3S 228.14 Trifluoromethanesulfonate High SN2 reactivity, superior leaving group
1-Chloro-2,2-difluoropropane C3H5ClF2 132.52 Chloride Low leaving group ability, requires harsh conditions
Cyclopropane sulfonyl chloride C5H7ClF2O2S 204.62 Sulfonyl chloride High reactivity, precursor to sulfonates

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